1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are mild, and the process yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and yield.
Analyse Chemischer Reaktionen
1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The presence of the methylsulfanyl group in position 4 makes it easy to oxidize to the corresponding sulfone.
Substitution: Aromatic nucleophilic substitution of halogen atoms can occur, leading to the formation of various derivatives.
Cyclization: Intramolecular cyclization reactions are common, leading to the formation of different imidazoquinoxaline derivatives.
Common reagents used in these reactions include oxidizing agents like peroxides and catalysts such as iridium complexes. The major products formed from these reactions are often functionalized imidazoquinoxaline derivatives with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of kinases, enzymes that catalyze the transfer of phosphate groups from ATP . This inhibition can disrupt cellular signaling pathways, leading to the suppression of tumor growth and other biological effects. Additionally, the compound’s antifungal activity is attributed to its ability to disrupt hyphal differentiation, spore germination, and germ tube growth .
Vergleich Mit ähnlichen Verbindungen
1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one can be compared with other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxalines: These compounds also exhibit significant biological activities but may differ in their specific targets and efficacy.
Quinoxaline derivatives: These compounds are widely used in various applications, including as antibiotics, dyes, and DNA-binding agents.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical modifications and biological activities.
Eigenschaften
Molekularformel |
C12H9N3O |
---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1-imidazo[1,2-a]quinoxalin-1-ylethanone |
InChI |
InChI=1S/C12H9N3O/c1-8(16)11-6-14-12-7-13-9-4-2-3-5-10(9)15(11)12/h2-7H,1H3 |
InChI-Schlüssel |
PIPPKWWQGJKXON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C2N1C3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.